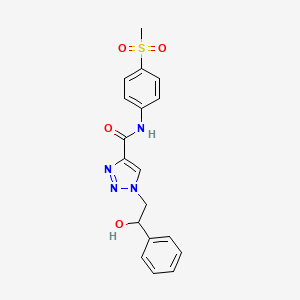

5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

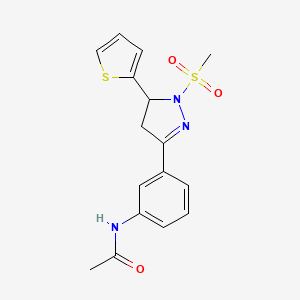

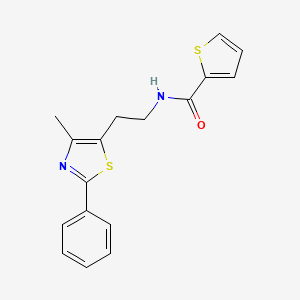

5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole is an organic compound with the chemical formula C₆H₆N₄O . It belongs to the class of pyrazoles , which are heterocyclic compounds characterized by a 5-membered ring containing three carbon atoms and two adjacent nitrogen atoms. In this case, the pyrazole ring is substituted with a methyl group at position 5 and a pyrazin-2-yl group at position 3. The oxadiazole moiety (1,2,4-oxadiazole) is fused to the pyrazole ring, resulting in an intriguing structure .

Synthesis Analysis

The synthesis of 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole involves several steps. One common method is the condensation of α,β-unsaturated aldehydes with hydrazine , followed by dehydrogenation. Substituted pyrazoles can also be prepared through Knorr-type reactions , where 1,3-diketones react with hydrazine. For instance, acetylacetone and hydrazine yield 3,5-dimethylpyrazole .

Molecular Structure Analysis

The compound’s molecular structure consists of the pyrazole ring fused with the oxadiazole ring. The methyl group at position 5 and the pyrazin-2-yl group contribute to its unique properties. Single-crystal X-ray diffraction confirms the precise arrangement of atoms in the crystal lattice .

Chemical Reactions Analysis

5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole may participate in various chemical reactions due to its functional groups. These reactions could involve nucleophilic substitution, oxidation, or coordination with metal ions. Further studies are needed to explore its reactivity and potential applications .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Insecticidal Activity

5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole derivatives have been studied for their insecticidal properties. For instance, a compound containing this moiety exhibited significant activity against the diamondback moth (Qi et al., 2014). These findings are important for developing new insecticides, especially for agricultural applications.

Antimicrobial and Antitubercular Activity

Research has explored the antimicrobial potential of compounds containing the 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole moiety. A study found that certain derivatives showed promising antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis (Gezginci et al., 1998; Ambekar et al., 2017). Such research is vital for developing new therapies against resistant strains of tuberculosis.

Pharmacological Evaluation for Antioxidant, Analgesic, and Anti-inflammatory Actions

Derivatives of 5-Methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole have been evaluated computationally and pharmacologically for their potential antioxidant, analgesic, and anti-inflammatory actions. This includes assessing their binding and inhibitory effects on various targets, which could inform the development of new therapeutic agents (Faheem, 2018).

Safety and Hazards

Propriétés

IUPAC Name |

5-methyl-3-pyrazin-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c1-5-10-7(11-12-5)6-4-8-2-3-9-6/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXJRZUFTMTXIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2612928.png)

![(E)-4-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2612930.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]oxolane-3-carboxamide](/img/structure/B2612934.png)

![[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanamine;hydrochloride](/img/structure/B2612936.png)

![2,3-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2612937.png)

![N-[dibutoxyphosphoryl-(2-fluorophenyl)methyl]aniline](/img/structure/B2612938.png)